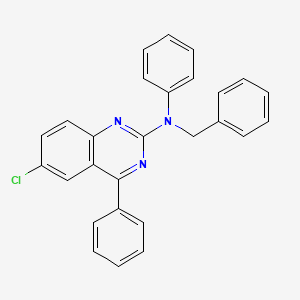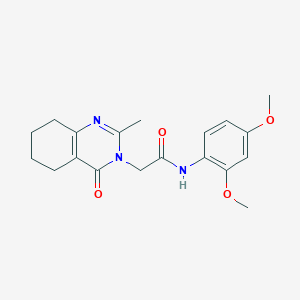
3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole is an organic compound characterized by its complex structure, incorporating functional groups such as isoxazole, pyridazine, and pyrrolidine. Its significant pharmacological and chemical properties make it a compound of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole typically involves multi-step synthesis:
Initial Formation of Isoxazole Core: : Start with the formation of the isoxazole ring using condensation reactions involving appropriate starting materials.
Sulfonylation: : Introduce the sulfonyl group through a reaction involving a sulfonyl chloride derivative under basic conditions.
Pyridazine Attachment: : Attach the 6-methylpyridazine group through nucleophilic substitution reactions.
Pyrrolidine Introduction: : Finally, couple the pyrrolidine ring to the core structure via another substitution reaction, ensuring the presence of necessary functional groups for reactivity.
Industrial Production Methods
Industrial-scale synthesis of this compound requires optimized reaction conditions to maximize yield and purity:
Catalysts and Solvents: : Utilize specific catalysts to enhance reaction rates and selectivity. Common solvents such as dimethyl sulfoxide or acetonitrile may be used.
Temperature and Pressure Control: : Maintain controlled temperature and pressure conditions to ensure proper reaction progression and product stability.
Purification Techniques: : Apply chromatographic techniques and recrystallization for product purification to achieve the desired quality and purity standards.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in changes to its functional groups.
Reduction: : Reduction reactions involving hydrogenation or metal hydrides can alter the oxidation state of certain atoms within the compound.
Substitution: : The isoxazole and pyrrolidine rings are susceptible to nucleophilic and electrophilic substitution reactions, enabling modification of the molecule.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide, or nitric acid.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution Reagents: : Alkyl halides, acyl chlorides, and nitrating agents under specific conditions such as varying pH and temperature.
Major Products
Oxidation Products: : Modified compounds with altered functional groups, leading to different chemical and pharmacological properties.
Reduction Products: : Reduced derivatives with changes in molecular structure, potentially impacting activity and reactivity.
Substitution Products: : Substituted analogs that retain the core structure but with different functional group attachments, broadening the compound's application spectrum.
Scientific Research Applications
3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole has diverse applications:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Its interactions with biological molecules are explored to understand its potential as a pharmacological agent.
Medicine: : Investigated for therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the development of advanced materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects. It may inhibit or activate pathways involved in inflammation, cell growth, or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole stands out due to its unique combination of functional groups, contributing to its distinct chemical and pharmacological properties.
List of Similar Compounds
3,5-Dimethyl-4-((3-((pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole: : Lacks the methyl group on the pyridazine ring.
3,5-Dimethyl-4-((3-(pyrrolidin-1-yl)sulfonyl)isoxazole: : Lacks the pyridazin-3-yl group.
4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole: : Lacks the 3,5-dimethyl groups on the isoxazole ring.
Understanding this compound's comprehensive profile can aid researchers and industries in harnessing its full potential for various applications. Let's dive into deeper conversation!
Properties
IUPAC Name |
3,5-dimethyl-4-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-9-4-5-13(16-15-9)21-12-6-7-18(8-12)23(19,20)14-10(2)17-22-11(14)3/h4-5,12H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLWRFINIPAPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide](/img/structure/B2737682.png)
![2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B2737683.png)


![N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide](/img/structure/B2737688.png)
![N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2737689.png)

![2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2737691.png)
![4-phenyl-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2737692.png)
![2-(methylsulfanyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2737694.png)
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2737698.png)

![5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole hydrochloride](/img/structure/B2737702.png)

